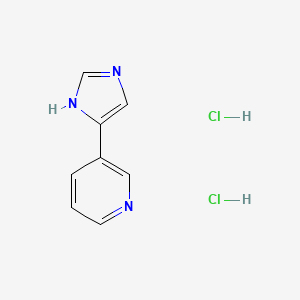

3-(1H-Imidazol-4-YL)pyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCPZIWTKLRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696524 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219121-67-2 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride, a pyridinyl imidazole derivative of interest in medicinal chemistry and drug development. This document details the synthetic route starting from readily available precursors, outlines the conversion to its dihydrochloride salt, and presents the analytical techniques used for its characterization. Furthermore, it explores the biological context of pyridinyl imidazoles as inhibitors of the p38 MAP kinase signaling pathway.

Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the free base, 4-(3-pyridyl)-1H-imidazole, via the Debus-Radziszewski reaction.[1][2] The subsequent step is the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Synthesis of 4-(3-Pyridyl)-1H-imidazole

The Debus-Radziszewski reaction is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[2] In this synthesis, pyridylglyoxal, formed from the oxidation of 3-(α-bromoacetyl)pyridine, serves as the 1,2-dicarbonyl component, formaldehyde as the aldehyde, and ammonium acetate as the source of ammonia.[1]

Experimental Protocol:

-

Oxidation of 3-(α-bromoacetyl)pyridine: 3-(α-bromoacetyl)pyridine is oxidized using a suitable oxidizing agent, such as dimethyl sulfoxide (DMSO), to yield pyridylglyoxal.[1]

-

Debus-Radziszewski Cyclization: The resulting pyridylglyoxal is then subjected to a cyclization reaction with formaldehyde and an excess of ammonium acetate in a suitable solvent, such as acetic acid. The reaction mixture is heated to facilitate the formation of the imidazole ring.[1]

-

Work-up and Purification: Following the reaction, the mixture is cooled and made alkaline to precipitate the crude product. The solid is then collected by filtration, washed, and can be purified by recrystallization from an appropriate solvent to yield pure 4-(3-pyridyl)-1H-imidazole.

Synthesis of this compound

The free base, 4-(3-pyridyl)-1H-imidazole, is converted to its dihydrochloride salt by treatment with hydrochloric acid. The two basic nitrogen atoms, one in the pyridine ring and one in the imidazole ring, are protonated to form the dihydrochloride salt.

Experimental Protocol:

-

Dissolution: 4-(3-pyridyl)-1H-imidazole is dissolved in a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base. A stoichiometric amount of at least two equivalents of HCl is required for the formation of the dihydrochloride salt.

-

Precipitation and Isolation: The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration.

-

Drying: The collected solid is washed with a small amount of the cold solvent and dried under vacuum to yield this compound.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize the expected and reported characterization data for the free base and its dihydrochloride salt.

Table 1: Physicochemical and Yield Data

| Parameter | 4-(3-Pyridyl)-1H-imidazole (Free Base) | This compound |

| Molecular Formula | C₈H₇N₃ | C₈H₉Cl₂N₃ |

| Molecular Weight | 145.16 g/mol | 218.08 g/mol |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid (expected) |

| Melting Point | Not consistently reported | Not available |

| Overall Yield | ~66% (from 3-(α-bromoacetyl)pyridine)[1] | High (expected from free base) |

Table 2: Spectroscopic Data

| Technique | 4-(3-Pyridyl)-1H-imidazole (Free Base) - Representative Data | This compound - Expected Shifts |

| ¹H NMR | Chemical shifts (δ, ppm) for pyridine and imidazole protons. | Downfield shifts for all protons, especially those adjacent to the protonated nitrogen atoms, due to increased deshielding. |

| ¹³C NMR | Chemical shifts (δ, ppm) for pyridine and imidazole carbons. | Downfield shifts for carbon atoms, particularly those bonded to or near the protonated nitrogen atoms. |

| FTIR (cm⁻¹) | N-H stretching, C=N and C=C stretching of aromatic rings. | Broad N-H⁺ stretching bands in the 2500-3000 cm⁻¹ region, characteristic of amine hydrochlorides. Shifts in C=N and C=C stretching frequencies. |

| Mass Spec (m/z) | [M+H]⁺ at 146.07 | The molecular ion of the free base (145.16) would be observed, as the HCl adduct is typically not stable in the gas phase under MS conditions. |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

p38 MAP Kinase Signaling Pathway

Pyridinyl imidazole compounds are a well-known class of inhibitors of p38 mitogen-activated protein (MAP) kinases.[3] The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4][5][6] The diagram below illustrates this pathway and the point of inhibition by pyridinyl imidazoles.

Caption: Inhibition of p38 MAPK by pyridinyl imidazoles.

References

- 1. Synthesis of 4-(3-Pyridyl)-1H-imidazole [cjph.com.cn]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride. Due to the limited availability of direct experimental data for this specific salt form, this document combines reported data for the parent compound and related structures with computationally predicted values for the dihydrochloride salt. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound, offering insights into its chemical and physical characteristics, alongside detailed experimental protocols for its analysis and a review of its potential biological context as a histamine H3 receptor antagonist.

Chemical Identity and Structure

3-(1H-Imidazol-4-YL)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an imidazole group. The dihydrochloride salt is formed by the protonation of two of the basic nitrogen atoms in the molecule, typically the pyridine nitrogen and one of the imidazole nitrogens.

Table 1: Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₉Cl₂N₃ |

| Molecular Weight | 218.09 g/mol |

| Canonical SMILES | C1=CN=C(C=C1)C2=CN=CN2.Cl.Cl |

| InChI Key | YFOKBFRTGLSZLU-UHFFFAOYSA-N |

| CAS Number | 51746-85-1 (Parent Compound) |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). For ionizable compounds such as this compound, properties like solubility and lipophilicity are highly pH-dependent.

Table 2: Predicted and Reported Physicochemical Properties

| Property | Predicted/Reported Value | Remarks |

| Melting Point (°C) | >250 (Predicted) | Hydrochloride salts of similar small molecules often have high melting points.[1] |

| Boiling Point (°C) | 422.4 ± 20.0 (Predicted for parent) | High boiling point is expected due to the polar and aromatic nature of the molecule. |

| Aqueous Solubility | High (Predicted) | As a dihydrochloride salt, high aqueous solubility is anticipated, particularly in acidic to neutral pH.[2] |

| pKa | ~5.5 (Pyridine), ~7.0 (Imidazole) (Predicted for parent) | The dihydrochloride form will have lower pKa values for the protonated nitrogens. |

| LogP | 0.8 (Predicted for parent) | Represents the lipophilicity of the neutral form. |

| LogD at pH 7.4 | <0 (Predicted) | Indicates that at physiological pH, the ionized form is more prevalent, leading to higher hydrophilicity.[3][4] |

Biological Context: Histamine H3 Receptor Antagonism

Compounds structurally related to 3-(1H-Imidazol-4-YL)pyridine are known to act as antagonists at the histamine H3 receptor.[5] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons.[6] Antagonism of the H3 receptor leads to increased release of histamine and other neurotransmitters, which has therapeutic potential for various neurological and psychiatric disorders.[5]

Histamine H3 Receptor Signaling Pathway

Activation of the H3 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7] H3 receptor activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[7] Antagonists of the H3 receptor block these effects, thereby increasing neuronal activity.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. The sample should be a fine, homogenous powder.[8]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Aqueous Solubility Determination

The aqueous solubility of an ionizable compound is determined across a range of pH values to construct a pH-solubility profile.

Caption: Workflow for Aqueous Solubility Determination.

Methodology (Shake-Flask Method):

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[9]

-

Equilibration: Add an excess amount of this compound to each buffer solution in sealed vials. These vials are then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

pKa Determination

The pKa values of the ionizable groups in the molecule can be determined by potentiometric titration.

Caption: Workflow for pKa Determination.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[10]

LogP/LogD Determination

The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (e.g., 7.4) are important measures of lipophilicity.

Caption: Workflow for LogP/LogD Determination.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (for LogD, typically at pH 7.4) are pre-saturated with each other.[11]

-

Partitioning: A known amount of this compound is added to the two-phase system and shaken vigorously for a period to allow for partitioning between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP (for the neutral molecule) or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3][4]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the combination of data from related compounds and computational predictions offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a practical guide for the in-house characterization of this and similar compounds. Further investigation into its biological activity, particularly as a histamine H3 receptor antagonist, is warranted to fully elucidate its therapeutic potential.

References

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LogD/LogP - Enamine [enamine.net]

The Rising Promise of Imidazole-Pyridine Compounds: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, imidazole-pyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of novel imidazole-pyridine compounds, with a focus on their anticancer and antimicrobial properties. This document details the quantitative measures of their potency, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their effects.

Anticancer Activity: Quantitative Analysis

Numerous studies have highlighted the potent cytotoxic effects of imidazole-pyridine derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several novel series of these compounds. The following tables summarize the in vitro anticancer activity of representative imidazole-pyridine compounds.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IP-5 | HCC1937 (Breast) | 45 | [1][2] |

| IP-6 | HCC1937 (Breast) | 47.7 | [1][2] |

| IP-7 | HCC1937 (Breast) | 79.6 | [1][2] |

| Compound 8 | HeLa (Cervical) | 0.34 | [3] |

| MDA-MB-231 (Breast) | 0.32 | [3] | |

| ACHN (Renal) | 0.39 | [3] | |

| HCT-15 (Colon) | 0.31 | [3] | |

| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [3] |

| HCT-15 (Colon) | 0.30 | [3] | |

| Compound 13 | HCT-15 (Colon) | 0.30 | [3] |

| Compound 5a | MDA-MB-468 (Breast) | 45.82 (24h) | [4][5] |

| Compound 5c | MDA-MB-468 (Breast) | 43.46 (24h) | [4][5] |

| Compound 5e | BT-474 (Breast) | 39.19 (24h) | [4] |

Table 2: In Vitro Cytotoxicity of Imidazole-Pyridine Hybrid Molecules on Breast Cancer Cell Lines

| Compound Code | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |

| 5a | MDA-MB-468 | 45.82 ± 1.32 | 42.40 ± 1.21 |

| BT-474 | >100 | >100 | |

| T-47D | >100 | >100 | |

| MCF-7 | >100 | >100 | |

| 5c | MDA-MB-468 | 43.46 ± 1.08 | 49.23 ± 1.21 |

| BT-474 | 35.98 ± 1.09 | 40.47 ± 1.13 | |

| T-47D | >100 | >100 | |

| MCF-7 | >100 | >100 | |

| 5d | MDA-MB-468 | >100 | >100 |

| BT-474 | 35.56 ± 1.02 | 39.62 ± 1.09 | |

| T-47D | <50 | >50 | |

| MCF-7 | >100 | >100 | |

| 5e | MDA-MB-468 | >100 | >100 |

| BT-474 | 39.19 ± 1.12 | 39.85 ± 1.25 | |

| T-47D | >100 | >100 | |

| MCF-7 | >100 | >100 |

Antimicrobial Activity: Quantitative Analysis

In addition to their anticancer potential, imidazole-pyridine compounds have demonstrated notable activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole-Pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [6] |

| MRSA | 1250 | [6] | |

| HL2 | Staphylococcus aureus | 625 | [6] |

| MRSA | 625 | [6] | |

| Escherichia coli | 2500 | [6] | |

| Pseudomonas aeruginosa | 2500 | [6] | |

| Acinetobacter baumannii | 2500 | [6] | |

| Compound 10 | Staphylococcus epidermidis 887E | 1 | [7] |

Experimental Protocols

The reliable determination of biological activity is contingent upon robust and well-defined experimental protocols. This section provides detailed methodologies for the key assays cited in the evaluation of imidazole-pyridine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (imidazole-pyridine derivatives)

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 1.5 to 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

CDK9 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Peptide substrate (e.g., CDK7/9tide)

-

Test compounds (imidazole-pyridine derivatives)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.

-

Reaction Setup:

-

Add 5 µL of the diluted test inhibitor or DMSO (for positive control) to the wells of a 384-well plate.

-

Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Thaw the CDK9/Cyclin T1 enzyme on ice and dilute it to the desired concentration (e.g., 5 ng/µL) with 1x Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

-

Initiate the kinase reaction by adding 20 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.[9]

-

Detection:

-

Thaw the Kinase-Glo™ Max reagent.

-

Add 50 µL of the reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 15 minutes, protected from light.[9]

-

-

Luminescence Measurement: Read the luminescence on a microplate reader.

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

The biological effects of imidazole-pyridine compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Dysregulation of this pathway is a hallmark of many cancers. Several imidazole-pyridine derivatives have been identified as potent inhibitors of PI3K.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazole-pyridine compounds.

CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[12][13] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to the transition from abortive to productive transcriptional elongation.[12][13] Inhibition of CDK9 can therefore lead to the downregulation of anti-apoptotic and pro-proliferative genes, making it an attractive target for cancer therapy.

Caption: Role of CDK9 in transcriptional regulation and its inhibition by imidazole-pyridine compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel imidazole-pyridine compounds follow a systematic workflow, beginning with chemical synthesis and culminating in comprehensive biological evaluation.

Caption: General experimental workflow for the development of imidazole-pyridine based therapeutic agents.

Conclusion

Novel imidazole-pyridine compounds represent a versatile and potent class of biologically active molecules with significant potential in the fields of oncology and infectious diseases. The data presented in this guide underscore their ability to inhibit cancer cell growth and microbial proliferation at low concentrations. The elucidation of their mechanisms of action, particularly their role as kinase inhibitors, provides a solid foundation for the rational design of next-generation therapeutics. The detailed experimental protocols and workflow diagrams included herein serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 3-(1H-Imidazol-4-YL)pyridine as a Kinase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of kinase inhibitors based on the 3-(1H-imidazol-4-yl)pyridine scaffold. This chemical moiety is a cornerstone of a significant class of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in a host of inflammatory diseases and cancers. This document outlines the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used to characterize these compounds.

Executive Summary

Compounds incorporating the 3-(1H-imidazol-4-yl)pyridine core, often referred to as pyridinyl imidazoles, are potent and selective inhibitors of p38 MAP kinase, particularly the α and β isoforms. Their primary mechanism of action is ATP-competitive inhibition, where they occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The defining interaction is a hydrogen bond formed between the pyridine nitrogen and the backbone amide of methionine 109 in the hinge region of p38. This guide delves into the specifics of this interaction, the structure-activity relationships that govern potency, and the experimental validation of their biological activity.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stress stimuli, such as UV radiation and osmotic shock, as well as inflammatory cytokines like TNF-α and IL-1β.[1] The pathway involves a tiered system of kinases. Upstream MAP kinase kinases (MKKs), predominantly MKK3 and MKK6, dually phosphorylate p38 on a conserved TGY motif, leading to its activation.[1] Activated p38 then phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, culminating in diverse cellular responses including inflammation, apoptosis, and cell cycle regulation.[1]

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Molecular Mechanism of Action

The 3-(1H-imidazol-4-yl)pyridine scaffold is the essential pharmacophore for this class of p38 MAPK inhibitors.[2] These compounds bind to the ATP-binding site of both the active (dual-phosphorylated) and inactive forms of the kinase.[2]

The key molecular interactions are:

-

Hinge Binding: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH group of methionine 109 in the hinge region of the p38 kinase.[2]

-

Hydrophobic Pocket: An aryl substituent at the 4-position of the imidazole ring penetrates into a hydrophobic pocket within the active site, an area not occupied by ATP.[2] This interaction significantly contributes to the potency and selectivity of the inhibitor.

The core 3-(1H-imidazol-4-yl)pyridine structure itself is a foundational scaffold, and while it possesses the necessary elements for p38 binding, potent inhibition is typically achieved through further derivatization, particularly at the 4-position of the imidazole ring.

Quantitative Inhibitory Data

The inhibitory potency of various derivatives based on the imidazol-yl pyridine scaffold has been quantified using in vitro kinase assays, with IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) being the standard metric. Below is a summary of reported IC50 values for representative compounds against p38α MAPK.

| Compound ID | Structure | p38α IC50 (nM) | Reference |

| 11a | Imidazol-5-yl pyridine derivative | 47 | [3] |

| 11d | Imidazol-5-yl pyridine derivative | 45 | [3] |

| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | 403.57 | [4] |

| SB203580 | A prototypical pyridinyl imidazole p38 inhibitor | 222.44 | [4] |

Note: The exact structures of compounds 11a and 11d are detailed in the cited literature. SB203580 is included as a well-characterized reference compound.

Structure-Activity Relationship (SAR)

The development of potent p38 MAPK inhibitors from the 3-(1H-imidazol-4-yl)pyridine scaffold has been guided by extensive structure-activity relationship studies.[2][5]

-

Pyridine Ring: The 4-pyridinyl isomer is generally the most potent, as it optimally positions the nitrogen for the key hydrogen bond with Met109.

-

Imidazole Core: The imidazole ring serves as a central scaffold. Modifications at other positions can influence solubility and cell permeability.

-

Aryl Substituent: The nature of the aryl group at the 4-position of the imidazole is a major determinant of potency. Electron-donating or -withdrawing groups on this ring can modulate the electronic properties and steric fit within the hydrophobic pocket.

-

Other Substituents: Substituents at the 2-position of the imidazole do not appear to be critical for p38 inhibition.[2]

Experimental Protocols

The characterization of 3-(1H-imidazol-4-yl)pyridine derivatives as kinase inhibitors involves a series of well-defined experimental procedures.

In Vitro p38 MAPK Inhibition Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate protein by the kinase.[1]

Materials:

-

Recombinant human p38α kinase

-

Substrate peptide (e.g., ATF2)

-

[γ-³²P]ATP

-

Test inhibitor compounds

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, p38α kinase, and the ATF2 substrate.

-

Inhibitor Addition: Add the test compounds across a range of concentrations. Include a vehicle-only control.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Washing: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.

Caption: General workflow for a radiometric kinase inhibition assay.

ADP-Glo™ Kinase Assay (Luminescence-based)

This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]

Materials:

-

Recombinant human p38α kinase

-

Substrate peptide

-

ATP

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent. This converts the ADP generated in the first step into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the IC50 values as described previously.

Conclusion

The 3-(1H-imidazol-4-yl)pyridine scaffold represents a highly successful and versatile starting point for the design of potent and selective p38 MAPK inhibitors. Its mechanism of action is well-characterized, relying on key interactions within the ATP-binding pocket of the kinase. The wealth of available structure-activity relationship data provides a solid foundation for the rational design of new derivatives with improved pharmacological properties. The experimental protocols detailed herein offer robust methods for the continued evaluation and development of this important class of kinase inhibitors for potential therapeutic applications in a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

An In-depth Technical Guide on 3-(1H-Imidazol-4-YL)pyridine Dihydrochloride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride. Due to the limited publicly available quantitative data for this specific compound, this document combines reported qualitative information with established, best-practice experimental protocols relevant to early-stage drug development. It also explores the potential biological context of this molecule by detailing the signaling pathway of its likely target, the Histamine H3 receptor.

Compound Overview

-

Compound Name: this compound

-

Base Compound: 3-(1H-Imidazol-4-yl)pyridine

-

Molecular Formula (Base): C₈H₇N₃[1]

-

Molecular Weight (Base): 145.16 g/mol [1]

The dihydrochloride salt form is synthesized to enhance the aqueous solubility and stability of the parent compound, a common practice in pharmaceutical development.

Solubility Profile

Table 1: Qualitative Solubility of 3-(1H-Imidazol-4-yl)pyridine (Base)

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Other Polar Solvents | Generally Soluble |[4] |

Note: As a dihydrochloride salt, the aqueous solubility of the title compound is expected to be significantly higher than that of the free base, particularly in acidic to neutral pH ranges.

Stability Summary

Specific stability-indicating studies for this compound are not found in the public domain. The information below is based on supplier recommendations for the base compound and general chemical knowledge of related structures.

Table 2: Storage and Stability Recommendations

| Parameter | Recommendation | Rationale / Reference |

|---|---|---|

| Solid State Storage | Store at room temperature, sealed in a dry environment. | Prevents hydrolysis and degradation.[1] For some related compounds, refrigerated temperatures (2-8°C) under an inert atmosphere are recommended for long-term storage. |

| Solution Stability | Prepare solutions fresh. Protect from light. | Imidazole-containing compounds can be susceptible to degradation under certain pH and light conditions. |

| pH Considerations | Avoid highly basic conditions. | The imidazole and pyridine rings have basic nitrogens and may be unstable at extreme pH values. |

| Thermal Stability | The melting point of the base is 117-118°C. Avoid excessive heat. |[1] |

Experimental Protocols

The following sections detail standardized, best-practice methodologies for determining the solubility and stability of a research compound like this compound.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various aqueous buffers and organic solvents.

Objective: To determine the saturation solubility (mg/mL or µM) of the compound.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer (e.g., pH 2.0, 5.0, 7.4, 9.0 aqueous buffers; ethanol; DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

-

Data Analysis: Calculate the solubility in the chosen units based on the measured concentration and dilution factor.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This study identifies potential degradation pathways and establishes an analytical method capable of separating the intact drug from its degradation products.

Objective: To assess the intrinsic stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal: Incubate the stock solution at 60°C for 24 hours. For solid-state testing, store the powder at 60°C.

-

Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period.

-

-

Sample Analysis: At designated time points, neutralize the acid/base samples and dilute all samples to a target concentration. Analyze by HPLC-UV/DAD (Diode Array Detector).

-

Method Validation: The HPLC method should demonstrate specificity, linearity, accuracy, and precision. The key is to achieve baseline separation between the parent compound peak and all major degradation product peaks. Peak purity analysis using the DAD is essential.

Biological Context: Histamine H3 Receptor Signaling

The structural similarity of 3-(1H-Imidazol-4-YL)pyridine to known compounds like immethridine, a potent histamine H3 receptor agonist, strongly suggests it may target this receptor.[5] The H3 receptor is a Gi-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] It acts as both a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[6][7][8]

Key Signaling Events upon H3 Receptor Activation:

-

Gi-Protein Coupling: Agonist binding activates the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][9] This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release.[6][7]

-

Activation of Other Kinases: H3 receptor stimulation can also activate the MAPK/ERK and PI3K/AKT signaling pathways.[9]

-

Neurotransmitter Release Inhibition: As a heteroreceptor, its activation presynaptically inhibits the release of key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[6][10]

References

- 1. 3-(1H-Imidazol-4-yl)pyridine | 51746-85-1 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. CAS 51746-87-3: Pyridine, 4-(1H-imidazol-4-yl)- [cymitquimica.com]

- 5. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to Imidazole-Based Heterocycles and Their Molecular Targets

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Therapeutic Targets of Imidazole-Based Heterocycles.

This in-depth guide explores the diverse and potent applications of imidazole-based heterocyclic compounds in modern drug discovery. The imidazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous imidazole-containing drugs with applications ranging from antifungal and anticancer to anti-inflammatory therapies.[1][2]

This whitepaper provides a detailed overview of the key molecular targets of imidazole-based compounds, presenting quantitative data on their inhibitory activities, comprehensive experimental protocols for crucial assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Antifungal Targets: Disrupting Fungal Cell Membrane Integrity

A primary and well-established therapeutic application of imidazole derivatives is in the treatment of fungal infections.[4] The principal mechanism of action for azole antifungals, including imidazoles like clotrimazole and miconazole, is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6][7]

The key enzyme in this pathway targeted by imidazoles is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[4][8] By binding to the heme iron of CYP51, imidazole antifungals prevent the conversion of lanosterol to ergosterol.[7][8] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal membrane's structural integrity and function, leading to growth inhibition.[5][6][9]

Quantitative Data: Inhibition of Fungal Lanosterol 14α-demethylase

| Compound | Fungal Species | IC50/Ki Value | Notes | Reference |

| RS-21607 | Rat liver (purified enzyme) | Ki = 840 pM | A potent and selective inhibitor. | [10] |

| Tioconazole | Candida albicans | - | Inhibition of desmethylsterol biosynthesis coincides with growth inhibition. | [11] |

| General Imidazoles | Candida albicans | - | Inhibition of ergosterol biosynthesis is a key mechanism. | [9] |

Note: Specific IC50 values for many imidazole antifungals against purified fungal CYP51 are not always readily available in public literature, but their potent antifungal activity at low concentrations is indicative of effective enzyme inhibition.

Experimental Protocol: Lanosterol 14α-demethylase Inhibition Assay

A representative method to determine the inhibitory potential of imidazole compounds against Lanosterol 14α-demethylase involves using radiolabeled substrates in a microsomal preparation.

Objective: To quantify the inhibition of lanosterol 14α-demethylation by a test compound.

Materials:

-

Rat or fungal microsomal preparations containing Lanosterol 14α-demethylase.

-

[³H]-labeled lanosterol or dihydrolanosterol.

-

Test imidazole compound dissolved in a suitable solvent (e.g., DMSO).

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Prepare a reaction mixture containing the microsomal preparation, NADPH generating system, and buffer.

-

Add the test imidazole compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C with shaking.

-

Stop the reaction by adding a strong base or solvent.

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the substrate and the demethylated product using TLC or HPLC.

-

Quantify the radioactivity of the substrate and product bands/peaks using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[2]

Visualization: Ergosterol Biosynthesis Pathway Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole compounds.

Anticancer Targets: A Multifaceted Approach to Combatting Cancer

Imidazole-based heterocycles have emerged as a significant class of anticancer agents, targeting a wide range of molecules and pathways involved in cancer cell proliferation, survival, and metastasis.[1][12][13][14]

Kinase Inhibition

Many imidazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Several imidazole-based compounds have been developed as EGFR inhibitors, showing promising activity against various cancer cell lines.[5][15][16][17] Some of these compounds have demonstrated IC50 values in the nanomolar range, comparable to established EGFR inhibitors like erlotinib.[5][16][17]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, imidazole derivatives can disrupt angiogenesis, a critical process for tumor growth and metastasis.[18]

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Imidazolyl-2-cyanoprop-2-enimidothioate (1c) | EGFR | 137 | [5] |

| 2,3-dihydroimidazo[2,1-b]thiazole (8) | EGFR (wild type) | 35.5 | [5] |

| 2,3-dihydroimidazo[2,1-b]thiazole (8) | EGFR (T790M mutant) | 66 | [5] |

| Fused Imidazole (3c) | EGFR | 236.38 | [16][17] |

| Tri-substituted Imidazoles | EGFR (L858R/T790M/C797S mutant) | < 8 | [19] |

| 1,3,4-thiadiazole-based derivatives (28b) | VEGFR-2 | 8 | [18] |

| 1,3,4-thiadiazole-based derivatives (31a) | VEGFR-2 | 9 | [18] |

This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay.

Objective: To measure the inhibitory activity of an imidazole derivative against VEGFR-2 kinase.

Materials:

-

Test imidazole inhibitor.

-

Luminescence-based kinase activity detection kit (e.g., Kinase-Glo®).[20][21][22]

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

In the wells of the microplate, add the kinase, the substrate, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[20]

-

After incubation, add the luminescence detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.[20]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Inhibition of the EGFR signaling pathway by an imidazole-based inhibitor.

Tubulin Polymerization Inhibition

Imidazole derivatives can also target the cytoskeleton by inhibiting tubulin polymerization, a process essential for cell division.[23][24] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[23]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazopyridine (Compound 6) | In vitro tubulin polymerization | 6.1 | [25] |

| Imidazopyridine (Compound 8) | In vitro tubulin polymerization | 13.1 | [25] |

| Imidazopyridine (Compound 9) | In vitro tubulin polymerization | 12.8 | [25] |

Objective: To assess the effect of an imidazole derivative on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin protein.

-

Tubulin polymerization buffer (e.g., containing GTP).

-

Test imidazole compound.

-

Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).[24][25]

-

Spectrophotometer or fluorometer with temperature control.

Procedure:

-

Prepare solutions of the test compound and controls at desired concentrations.

-

On ice, add the tubulin polymerization buffer and the test compound or control to a microplate well.

-

Add the purified tubulin to the wells.

-

Place the microplate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Monitor the change in absorbance or fluorescence over time. An increase in signal indicates tubulin polymerization.[25]

-

Plot the signal versus time to generate polymerization curves.

-

Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.[26]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Imidazole-based compounds have been shown to inhibit these enzymes, leading to DNA damage and cell death.[27][28]

| Compound | Target | IC50 (µM) | Reference |

| Benzimidazole Derivative (12b) | Human Topoisomerase I | 16 | [27][28] |

Objective: To determine the inhibitory effect of a compound on the ability of Topoisomerase I to relax supercoiled DNA.[28][29][30]

Materials:

-

Human Topoisomerase I.[27]

-

Supercoiled plasmid DNA.

-

Test imidazole compound.

-

Reaction buffer.

-

Agarose gel electrophoresis equipment.

-

DNA staining agent (e.g., ethidium bromide).

Procedure:

-

Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and various concentrations of the test compound.

-

Add Topoisomerase I to initiate the reaction. Include a control with no enzyme and a control with enzyme but no inhibitor.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (containing a chelating agent and a loading dye).

-

Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC50 is the concentration of the compound that inhibits 50% of the DNA relaxation activity.[27]

Other Notable Anticancer Targets

-

Histone Deacetylases (HDACs): Imidazole derivatives have been identified as potent inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[12][31][32][33] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

-

p53-MDM2 Interaction: Some imidazole-based compounds can inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, thereby reactivating p53's tumor-suppressive functions.[1][6][14][34][35]

-

Poly(ADP-ribose) Polymerase (PARP): Imidazole-containing compounds have been investigated as PARP inhibitors, which are particularly effective in cancers with deficiencies in DNA repair pathways.[36][37][38][39]

| Compound Class/Derivative | Target | IC50 (µM) | Reference |

| Benzimidazole acrylamides | HDACs | Nanomolar range | [12] |

| Imidazole acrylamides | HDACs | Nanomolar range | [12] |

| Dihydroimidazothiazole (9) | p53-MDM2 interaction | 0.0083 (8.3 nM) | [34] |

| Thieno[3,4-d]imidazole-4-carboxamide (16j) | PARP-1 | 0.723 | [36] |

| Thieno[3,4-d]imidazole-4-carboxamide (16l) | PARP-1 | 0.812 | [36] |

Anti-inflammatory Targets

Imidazole derivatives also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[25]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. The ongoing research into imidazole-based heterocycles promises to yield new and improved therapies for a range of diseases, from fungal infections to various forms of cancer. Further exploration of structure-activity relationships and target identification will undoubtedly unlock even more of the therapeutic potential held within this remarkable class of compounds.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as medical advice. The experimental protocols provided are representative and may require optimization for specific applications.

References

- 1. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]

- 6. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal - Wikipedia [en.wikipedia.org]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation of inhibition of sterol synthesis with growth-inhibitory action of imidazole antimycotics in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. thieme-connect.com [thieme-connect.com]

- 24. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 35. dovepress.com [dovepress.com]

- 36. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 37. benchchem.com [benchchem.com]

- 38. researchgate.net [researchgate.net]

- 39. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to 3-(1H-Imidazol-4-yl)pyridine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-imidazol-4-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide delves into the critical structure-activity relationships (SAR) of this core, with a primary focus on its role in the inhibition of p38 MAP kinase, a key player in inflammatory responses. Through a comprehensive analysis of quantitative data, experimental protocols, and signaling pathways, this document aims to provide a foundational resource for the rational design of novel therapeutics based on this versatile scaffold.

Quantitative Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of 3-(1H-imidazol-4-yl)pyridine analogs is profoundly influenced by the nature and position of substituents on both the pyridine and imidazole rings. The following tables summarize the quantitative SAR data for a series of analogs targeting p38α MAP kinase.

Table 1: SAR of Substitutions on the Pyridine Ring

| Compound ID | R1 (Pyridine) | R2 (Imidazole) | R3 (Imidazole) | p38α IC50 (nM) | Reference |

| 1a | H | 4-Fluorophenyl | H | 50 | [1] |

| 1b | 2-Amino | 4-Fluorophenyl | H | 25 | [1] |

| 1c | 2-Methylamino | 4-Fluorophenyl | H | 15 | [1] |

| 1d | 2-Morpholino | 4-Fluorophenyl | H | 10 | [1] |

| 1e | 2-Chloro | 4-Fluorophenyl | H | 150 | [1] |

As demonstrated in Table 1, substitution at the 2-position of the pyridine ring is critical for potent p38α inhibition. The introduction of an amino group (1b) enhances activity compared to the unsubstituted analog (1a). Further elaboration to a methylamino (1c) and a morpholino group (1d) leads to a progressive increase in potency. Conversely, a chloro substituent (1e) at this position is detrimental to activity.

Table 2: SAR of Substitutions on the Imidazole Ring

| Compound ID | R1 (Pyridine) | R2 (Imidazole) | R3 (Imidazole) | p38α IC50 (nM) | Reference |

| 2a | 2-Morpholino | Phenyl | H | 30 | [1] |

| 2b | 2-Morpholino | 4-Fluorophenyl | H | 10 | [1] |

| 2c | 2-Morpholino | 2,4-Difluorophenyl | H | 8 | [1] |

| 2d | 2-Morpholino | 4-Methylphenyl | H | 45 | [1] |

| 2e | 2-Morpholino | 4-Fluorophenyl | Methyl | 120 | [1] |

Table 2 highlights the importance of the substituent at the 4-position of the imidazole ring. A 4-fluorophenyl group (2b) is optimal for activity. The addition of a second fluorine at the 2-position (2c) provides a modest improvement. A methyl group at the 4-position of the phenyl ring (2d) reduces potency. N-methylation of the imidazole ring (2e) significantly decreases inhibitory activity, suggesting the NH may be involved in a key hydrogen bonding interaction with the target kinase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR analysis of 3-(1H-imidazol-4-yl)pyridine analogs.

p38α MAP Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAP kinase.

-

Reagents and Materials :

-

Recombinant human p38α MAP kinase

-

ATP (Adenosine triphosphate)

-

Myelin Basic Protein (MBP) as a substrate

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Radiolabeled [γ-32P]ATP

-

Phosphocellulose filter plates

-

Scintillation counter

-

-

Procedure :

-

The kinase reaction is initiated by mixing p38α enzyme, the test compound at various concentrations, and MBP in the assay buffer.

-

The mixture is pre-incubated for 10 minutes at room temperature to allow for compound binding.

-

The kinase reaction is started by the addition of a mixture of ATP and [γ-32P]ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C.

-

The reaction is stopped by the addition of phosphoric acid.

-

The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated MBP substrate.

-

The plate is washed multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

After drying, a scintillant is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.[2]

-

Cell-Based Assay for TNF-α Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

-

Cell Line :

-

Human monocytic cell line (e.g., THP-1)

-

-

Reagents and Materials :

-

Lipopolysaccharide (LPS) to stimulate TNF-α production

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

TNF-α ELISA kit

-

-

Procedure :

-

THP-1 cells are seeded in a 96-well plate and differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS is then added to the wells to stimulate the production of TNF-α.

-

The cells are incubated for an additional 4-6 hours.

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

The IC50 value, representing the concentration of the compound that inhibits 50% of TNF-α production, is determined.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the described 3-(1H-imidazol-4-yl)pyridine analogs is the inhibition of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of the cellular response to stress and inflammatory stimuli.

Caption: The p38 MAP Kinase signaling cascade.

The diagram above illustrates the canonical p38 MAPK signaling pathway. External stimuli activate a series of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other kinases, leading to the production of inflammatory cytokines like TNF-α. The 3-(1H-imidazol-4-yl)pyridine analogs act by directly inhibiting the kinase activity of p38, thereby blocking this inflammatory cascade.

Caption: A typical drug discovery workflow for kinase inhibitors.

This workflow outlines the iterative process of drug discovery for kinase inhibitors. It begins with the synthesis of analogs, followed by in vitro biochemical and cell-based assays to determine their potency. The resulting data informs the SAR, guiding the design and synthesis of new, optimized compounds. Promising candidates then advance to in vivo studies to assess their efficacy and safety.

References

A Technical Guide to the Discovery of Novel Histamine H3 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the strategies, methodologies, and key findings in the discovery and development of novel histamine H3 receptor (H3R) antagonists. It covers the fundamental signaling pathways, detailed experimental protocols for compound evaluation, and a summary of recently discovered antagonists with their corresponding pharmacological data.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as a presynaptic autoreceptor on histaminergic neurons, where it provides a negative feedback mechanism to inhibit the synthesis and release of histamine.[1][3][4] Furthermore, the H3R acts as a heteroreceptor on various non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][5][6][7]

This dual regulatory role makes the H3R a highly attractive therapeutic target for a range of neurological and psychiatric disorders. Antagonists and inverse agonists of the H3R block its inhibitory function, leading to an increase in the release of histamine and other neurotransmitters. This mechanism underlies their potential therapeutic applications in conditions characterized by neurotransmitter deficits, including narcolepsy, Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[7][8][9] The first H3R antagonist/inverse agonist to receive market approval, Pitolisant (Wakix®), for the treatment of narcolepsy, has validated this therapeutic approach and spurred further interest in the development of novel compounds.[10][11]

Histamine H3 Receptor Signaling Pathways

The H3R is constitutively active, meaning it can signal without being bound by an agonist. It primarily couples to the Gαi/o family of G proteins.[6][10] Activation of the H3R by an agonist (like histamine) or its basal constitutive activity leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP suppresses the cAMP/PKA cascade.[10]

H3R antagonists block the action of agonists, while inverse agonists go a step further by reducing the receptor's high constitutive activity. Both actions result in disinhibition of the downstream pathways, effectively increasing neurotransmitter release. The primary signaling cascade is outlined below.

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

Key Experimental Protocols in H3R Antagonist Discovery

The characterization of novel H3R antagonists involves a series of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and therapeutic efficacy. A general workflow is essential for systematically screening and validating new chemical entities.

Caption: General experimental workflow for the discovery and validation of novel H3R antagonists.

In Vitro Assays

This assay quantifies the affinity (Ki) of a test compound for the H3 receptor.[12]

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

-

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293, CHO) stably expressing the human H3 receptor or from brain tissue with high H3R density (e.g., rat cerebral cortex).[2]

-

Radioligand: A tritiated or iodinated H3R ligand, such as [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[12]

-

Test Compound: Serial dilutions of the novel antagonist.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.[2]

-